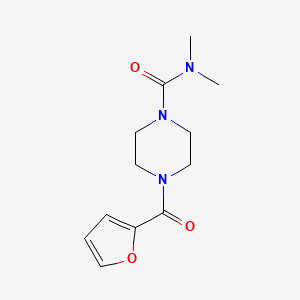

4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

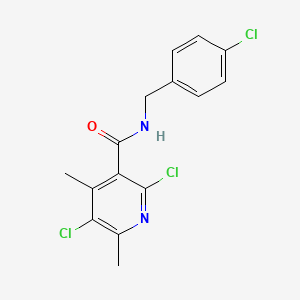

The compound “4-(2-furoyl)-N,N-dimethyl-1-piperazinecarboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a furoyl group, which is a derivative of furan .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various organic reactions, including condensation and substitution reactions .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods like Density Functional Theory (DFT). These studies often include analysis of the molecule’s conformational stability, vibrational wave numbers, and highest occupied and lowest unoccupied molecular orbitals .Chemical Reactions Analysis

The chemical reactivity of a compound like this would likely depend on the functional groups present in the molecule. For instance, the furoyl group might undergo reactions typical of carbonyl-containing compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would be influenced by its molecular structure and the functional groups it contains. Factors such as polarity, molecular weight, and the presence of aromatic rings could affect its solubility, melting point, and other properties .Applications De Recherche Scientifique

Butyrylcholinesterase Inhibition :

- A study synthesized benzamide derivatives bearing a heterocyclic furan and piperazine ring, including 1-(2-furoyl)piperazine, and evaluated them for enzyme inhibition. Two compounds showed significant inhibition of butyrylcholinesterase, which is a target for Alzheimer’s disease treatment (Abbasi et al., 2020).

Alzheimer's Disease Treatment :

- Another research synthesized a series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides as potential therapeutic agents for Alzheimer’s disease. One of the compounds showed excellent inhibitory activity against butyrylcholinesterase, a relevant enzyme in Alzheimer's disease (Hussain et al., 2016).

Biologically Active Carbamate Derivatives :

- A study focused on synthesizing carbamate derivatives bearing 2-furoyl-1-piperazine and evaluating their enzyme inhibition and antibacterial potential. Some compounds showed good activities against both Gram-positive and Gram-negative bacterial strains (Abbasi et al., 2017).

Type 2 Diabetes and Alzheimer's Disease :

- Research reported the synthesis of multi-functional derivatives of 2-furoic piperazide for potential treatment of type 2 diabetes and Alzheimer's diseases. These compounds showed promising inhibitory potential against α-glucosidase, acetylcholinesterase, and butyrylcholinesterase enzymes (Abbasi et al., 2018).

Antibacterial Agents with Mild Cytotoxicity :

- A 2022 study synthesized N-sulfonated derivatives of 2-furoyl-1-piperazine and screened them for antibacterial potential against pathogenic bacteria. The compounds demonstrated high antibacterial potential with mild hemolytic profiles, making them promising for drug development (Abbasi et al., 2022).

Green Chemistry Catalysis :

- A paper described the synthesis of calix[n]arenes and a non-cyclic analogue substituted with 1-(2-furoyl)piperazine. These new quaternary ammonium salts were used as catalysts in one-pot Mannich reactions, indicating their potential in green chemistry (Sayin & Yılmaz, 2014).

Mécanisme D'action

Target of Action

Furan-based compounds have been associated with antitubercular activity against mycobacterium tuberculosis . The specific protein targeted is Enoyl acyl carrier protein reductase (InhA) in complex with N-(4-methylbenzoyl)-4-benzylpiperidine .

Mode of Action

For instance, some furan-based compounds have shown inhibitory activity against different cancer cell lines .

Biochemical Pathways

Furan-based compounds have been associated with various biological applications, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of similar furan-based compounds have been calculated using swissadme, a tool for predicting pharmacokinetics .

Result of Action

Furan-based compounds have been associated with antiproliferative and antioxidant activities .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(furan-2-carbonyl)-N,N-dimethylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3/c1-13(2)12(17)15-7-5-14(6-8-15)11(16)10-4-3-9-18-10/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEBYYVQZJKOMHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-pyrazinecarboxamide](/img/structure/B5566377.png)

![6',7'-dimethoxy-1'-phenyl-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5566382.png)

![ethyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5566384.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-2-propylisonicotinamide](/img/structure/B5566392.png)

![2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3-benzothiazole](/img/structure/B5566397.png)

![(1S)-2-oxo-1-phenyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}ethanol](/img/structure/B5566405.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-naphthamide](/img/structure/B5566436.png)

![N-({(2S,4S)-4-fluoro-1-[(5-methyl-2-thienyl)carbonyl]pyrrolidin-2-yl}methyl)morpholine-4-carboxamide](/img/structure/B5566455.png)

![2-benzyl-9-(9H-purin-6-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566475.png)

![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5566477.png)